molecular formula C21H15BrN4O4 B214199 N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Cat. No. B214199
M. Wt: 467.3 g/mol
InChI Key: UGLIMKWMXVCHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BDB-108, is a novel small molecule that has shown promising results in scientific research. This compound has gained attention due to its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of AKT by binding to its pleckstrin homology (PH) domain. The PH domain of AKT plays a crucial role in its activation by binding to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is produced by phosphatidylinositol 3-kinase (PI3K). N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide competes with PIP3 for binding to the PH domain of AKT, thereby inhibiting its activation and downstream signaling.
Biochemical and Physiological Effects:
N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Moreover, it has been reported to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. Moreover, it has shown promising results in various scientific research studies, indicating its potential use as a therapeutic agent. However, there are also limitations to its use in lab experiments. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential side effects and toxicity have not been fully evaluated.

Future Directions

There are several future directions for the scientific research of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One potential direction is to evaluate its efficacy in animal models of cancer and other diseases. Moreover, further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, the development of more potent derivatives of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a synthetic compound that can be prepared using various methods. One of the most common methods is the reaction of 6-bromo-4-chloro-1,4-dihydroquinazoline with 2-(1,3-benzodioxol-5-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then reacted with isonicotinic acid hydrazide to obtain N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide.

Scientific Research Applications

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has shown potential in scientific research for its various pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tuberculosis activities. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has been reported to inhibit the activity of protein kinase B (AKT), which plays a crucial role in the survival and proliferation of cancer cells.

properties

Product Name

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Molecular Formula

C21H15BrN4O4

Molecular Weight

467.3 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H15BrN4O4/c22-14-2-3-16-15(10-14)21(28)26(25-20(27)12-5-7-23-8-6-12)19(24-16)13-1-4-17-18(9-13)30-11-29-17/h1-10,19,24H,11H2,(H,25,27)

InChI Key

UGLIMKWMXVCHAO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.